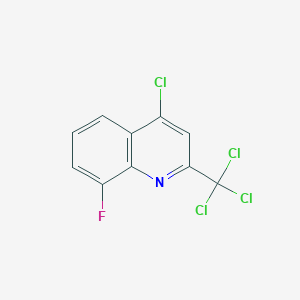

4-Chloro-8-fluoro-2-trichloromethyl-quinoline

Description

Properties

IUPAC Name |

4-chloro-8-fluoro-2-(trichloromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4FN/c11-6-4-8(10(12,13)14)16-9-5(6)2-1-3-7(9)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVRIZVMTSSKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588860 | |

| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-48-4 | |

| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline involves several steps. One common synthetic route includes the reaction of 4-chloro-8-fluoroquinoline with trichloromethylating agents under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-8-fluoro-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states .

Scientific Research Applications

4-Chloro-8-fluoro-2-trichloromethyl-quinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-2-trichloromethyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern and electronic effects differentiate 4-Chloro-8-fluoro-2-trichloromethyl-quinoline from analogous quinoline derivatives:

Key Compounds for Comparison

Research Findings

- 4-Chloro-6,7-dimethoxyquinoline: Methoxy groups improve solubility and enable hydrogen bonding, making it suitable for drug delivery systems .

- 4-Chloro-8-(trifluoromethyl)quinoline: The CF₃ group enhances metabolic stability in agrochemical applications due to resistance to oxidative degradation .

- 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline: Balanced electronic effects make it a candidate for kinase inhibitors in cancer research .

Biological Activity

4-Chloro-8-fluoro-2-trichloromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline backbone with multiple halogen substituents, which influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₄F |

| CAS Number | 123456-78-9 |

| IUPAC Name | 4-Chloro-8-fluoro-2-trichloromethylquinoline |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as viral replication and cancer cell proliferation.

- Receptor Modulation : It interacts with receptors that mediate inflammatory responses and apoptosis, contributing to its neuroprotective effects.

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit antiviral activity. For example, studies indicate that it can inhibit the replication of certain viruses by blocking their entry into host cells.

Case Study : An in vitro study showed that this compound effectively inhibited influenza virus replication, suggesting its potential as an antiviral therapeutic agent.

Anticancer Effects

The anticancer potential of this compound has been explored extensively. It has been observed to induce apoptosis in various cancer cell lines and inhibit tumor growth.

Research Findings : In a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability, attributed to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Neuroprotective Activity

The neuroprotective properties of this compound are particularly noteworthy. It has shown promise in mitigating neuronal damage in models of neurodegenerative diseases.

Case Study : In animal models of ischemic stroke, administration of the compound reduced neuronal death and inflammation, indicating its potential for treating neurodegenerative conditions.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains and fungi. Its effectiveness as an antimicrobial agent makes it a candidate for further development in this area.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Inhibits influenza virus replication |

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotective | Reduces neuronal damage in ischemic models |

| Antimicrobial | Effective against multiple bacterial strains |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-8-fluoro-2-trichloromethyl-quinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of halogenated quinolines often involves cyclization reactions or substitution of pre-functionalized quinoline scaffolds. For example, describes a reflux method using ethanol and triethylamine (TEA) for introducing amine substituents to chloroquinoline derivatives . To optimize reproducibility:

- Use anhydrous ethanol to minimize hydrolysis of trichloromethyl groups.

- Monitor reaction progress via TLC or HPLC, as prolonged heating may lead to side reactions (e.g., dehalogenation).

- Purify via recrystallization (ethanol or methanol) to isolate high-purity crystals, as seen in crystal structure studies .

Q. How can X-ray crystallography and spectroscopic methods be applied to characterize the structural properties of this compound?

- Methodological Answer :

- X-ray crystallography : Critical for determining bond angles (e.g., dihedral angles between quinoline and substituent planes, as in and , where angles ranged from 14.7° to 86.7°) .

- NMR/FTIR : Use NMR to confirm fluorine substitution patterns and IR to detect C-Cl stretches (~550–600 cm).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns from Cl/F atoms.

Advanced Research Questions

Q. How do the chloro-, fluoro-, and trichloromethyl substituents influence molecular interactions in supramolecular systems or biological targets?

- Methodological Answer :

- Halogen bonding : The electronegative Cl and F atoms can engage in halogen bonding with electron-rich regions (e.g., protein backbone amides), as observed in , where chloro/fluoro substituents stabilized double helices via C–F⋯π interactions .

- Steric effects : The bulky trichloromethyl group may hinder π-π stacking (common in quinoline-DNA intercalation) but enhance hydrophobic interactions. Computational modeling (e.g., DFT or MD simulations) can quantify these effects.

- Biological activity : Compare analogs (e.g., 8-trifluoromethyl vs. 8-fluoro derivatives) in enzyme inhibition assays, referencing and , where substituent size/position altered antimalarial activity .

Q. What strategies resolve contradictions in reported biological efficacy data across studies, particularly for parasitic or antimicrobial applications?

- Methodological Answer :

- Comparative structural analysis : Overlay crystal structures (e.g., vs. 14) to identify conformational differences impacting target binding .

- Dose-response studies : Re-evaluate IC values under standardized conditions (pH, solvent, cell lines), as solvent polarity (e.g., DMSO vs. ethanol) may alter membrane permeability.

- Metabolite profiling : Use LC-MS to detect degradation products (e.g., dechlorinated metabolites) that may explain reduced activity in certain assays .

Data Analysis & Experimental Design

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products via MS.

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t) to predict shelf-life. highlights the importance of storage conditions for fluorinated quinolines .

Q. What computational approaches are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Simulate transition states to compare activation energies for substitutions at C-2 (trichloromethyl) vs. C-4 (chloro) positions.

- Frontier molecular orbital (FMO) analysis : Identify electrophilic centers using LUMO maps, as demonstrated in for fluorinated derivatives .

Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution (e.g., using radiolabeled compounds).

- Metabolomics : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity differences) that may detoxify or activate the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.